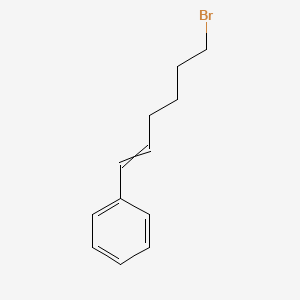
Phosphine, methylbis(pentafluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, methylbis(pentafluoroethyl)- is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a methyl group and two pentafluoroethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, methylbis(pentafluoroethyl)- typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphine with pentafluoroethylmagnesium bromide can yield the desired compound .
Industrial Production Methods
Industrial production of phosphine, methylbis(pentafluoroethyl)- may involve large-scale reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving controlled reaction conditions and purification steps to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, methylbis(pentafluoroethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing products.
Substitution: The pentafluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Reagents like alkyl halides or other electrophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.
Aplicaciones Científicas De Investigación
Phosphine, methylbis(pentafluoroethyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems involving phosphorus-containing molecules.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism by which phosphine, methylbis(pentafluoroethyl)- exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphine, methylbis(trifluoromethyl)-
- Phosphine, dimethyl(pentafluoroethyl)-
- Phosphine, ethylbis(pentafluoroethyl)-
Uniqueness
Phosphine, methylbis(pentafluoroethyl)- is unique due to the presence of two pentafluoroethyl groups, which impart distinct electronic and steric properties. These properties can influence its reactivity and the types of complexes it forms, making it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
197703-75-6 |
|---|---|
Fórmula molecular |
C5H3F10P |
Peso molecular |
284.03 g/mol |
Nombre IUPAC |
methyl-bis(1,1,2,2,2-pentafluoroethyl)phosphane |
InChI |
InChI=1S/C5H3F10P/c1-16(4(12,13)2(6,7)8)5(14,15)3(9,10)11/h1H3 |
Clave InChI |
FOTJIBCFYOPXFX-UHFFFAOYSA-N |
SMILES canónico |
CP(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azabicyclo[2.2.2]octan-3-YL pentanoate](/img/structure/B12582188.png)
![2,5-Piperazinedione,3-[(1R)-1-hydroxyethyl]-6-(hydroxymethyl)-,(3S,6S)-(9CI)](/img/structure/B12582191.png)
![Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12582194.png)
![2-[(Octadec-4-yn-1-yl)oxy]oxane](/img/structure/B12582202.png)
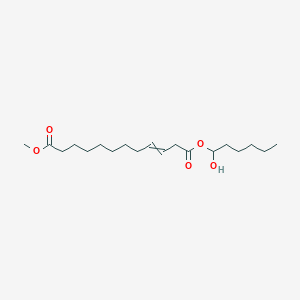
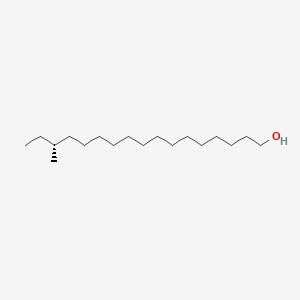
![1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one](/img/structure/B12582219.png)
![2,3,6,7,10,11-Hexakis[2-(hexyloxy)ethoxy]triphenylene](/img/structure/B12582231.png)

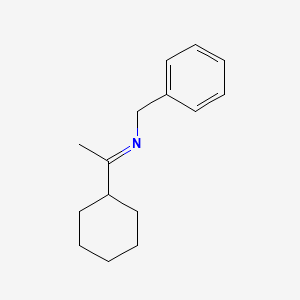
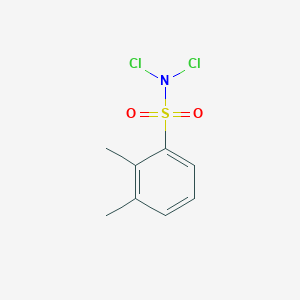
![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one](/img/structure/B12582248.png)
